
(S)-(Tetrahydrofuran-2-YL)methanol
Overview
Description
(S)-(Tetrahydrofuran-2-yl)methanol (CAS 57203-01-7) is a chiral secondary alcohol with a molecular formula of C₅H₁₀O₂ and a molecular weight of 102.13 g/mol. It features a hydroxymethyl group attached to the 2-position of a tetrahydrofuran (THF) ring in the S-configuration . This compound is significant in asymmetric synthesis due to its stereochemical properties, enabling applications in pharmaceuticals, agrochemicals, and chiral intermediates . Its enantiomer, (R)-(Tetrahydrofuran-2-yl)methanol (CAS 22415-59-4), shares identical molecular parameters but differs in spatial arrangement, which influences reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(Tetrahydrofuran-2-YL)methanol can be synthesized through several methods. One common approach involves the reduction of (S)-tetrahydrofuran-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . Another method includes the catalytic hydrogenation of (S)-tetrahydrofuran-2-carboxaldehyde using a palladium catalyst under hydrogen gas .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-(Tetrahydrofuran-2-YL)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: (S)-tetrahydrofuran-2-carboxylic acid
Reduction: (S)-tetrahydrofuran-2-methanol
Substitution: Various substituted tetrahydrofuran derivatives
Scientific Research Applications
Organic Chemistry
(S)-(Tetrahydrofuran-2-YL)methanol serves as an essential building block for synthesizing complex organic molecules and pharmaceuticals. Its ability to participate in various chemical reactions, such as oxidation and substitution, enhances its utility in organic synthesis .
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Example |
---|---|---|
Oxidation | Converts primary alcohol to aldehyde or carboxylic acid | Using PCC or KMnO₄ |
Reduction | Forms (S)-tetrahydrofuran-2-ylmethane | Using LiAlH₄ |
Substitution | Hydroxyl group is replaced by other functional groups | Using SOCl₂ or PBr₃ |
Biological Applications
In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of metabolites like formaldehyde and formic acid, which have implications in toxicology and pharmacology .
Case Study: Enzyme Interaction
A study demonstrated that this compound acts as a substrate for alcohol dehydrogenase, highlighting its potential role in metabolic pathways and its effects on cellular functions at varying concentrations .
Pharmaceuticals
This compound is a precursor in synthesizing various drugs and bioactive compounds. Its chiral nature allows it to be involved in drug design processes aimed at developing new therapeutic agents targeting specific biological pathways .
Table 2: Pharmaceutical Applications of this compound
Application Area | Description |
---|---|
Drug Development | Used in the synthesis of chiral drugs |
Bioactive Compounds | Precursor for compounds with therapeutic effects |
Industrial Applications
In industrial chemistry, this compound is employed in producing polymers, resins, and other industrial chemicals. Its high solubility in polar solvents makes it suitable for various formulations .
Mechanism of Action
The mechanism of action of (S)-(Tetrahydrofuran-2-YL)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group at the 2-position allows it to participate in various biochemical reactions, including enzyme-catalyzed processes. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Racemic Mixtures
(S)- vs. (R)-Enantiomer :
Both enantiomers share identical physical properties (e.g., molecular weight, boiling point) but exhibit divergent optical activities. The (S)-enantiomer is prioritized in chiral synthesis for producing optically active pharmaceuticals, while the (R)-form is less commonly utilized .- Racemic Mixture: The racemic form, (Tetrahydrofuran-2-yl)methanol (CAS 97-99-4), lacks stereochemical specificity. It is cheaper to produce but unsuitable for enantioselective applications. Its bioactivity, such as seed germination modulation, may differ from enantiopure forms due to mixed stereochemical interactions .
Functional Group Derivatives
Table 1: Comparison of Derivatives and Their Properties
- Key Observations :
- Ester Derivatives (e.g., methyl/ethyl esters) exhibit enhanced volatility, making them effective semiochemicals in plant-pollinator interactions. However, they lack the strong bioactivity of the parent alcohol in isolation .
- Carboxylic Acid Derivatives show reduced bioactivity compared to esters, suggesting functional group positioning critically influences ecological interactions .
- Amine Derivatives introduce nitrogen-based reactivity, expanding utility in drug design but altering toxicity profiles .
Tetrahydrofuran-Based Alcohols with Complex Substituents
- Example 1: (15R)-15-Hydroxy-15-((2R,5R)-5-((R)-1-hydroxytridecyl)-tetrahydrofuran-2-yl)-11-oxo-2-(2-oxopropyl)-pentadecanoic acid (CAS N/A) Structure: A polyhydroxylated THF derivative with a long alkyl chain and ketone groups. Application: Intermediate in prostaglandin and macrolide synthesis. Comparison: Higher molecular weight (vs. 102.13 g/mol) and lipophilicity limit solubility in polar solvents like methanol .
- Example 2: ((2S,5R)-5-(2-Amino-6-methoxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol (CAS 120503-45-9) Structure: Nucleoside analog with a methoxy-purine substituent. Application: Antiviral and anticancer research. Comparison: The purine group introduces hydrogen-bonding sites, enhancing binding to biological targets compared to the simpler (S)-THF-methanol .
Physicochemical and Reactivity Differences
Hydrogen Bonding and Solubility
- (S)-(Tetrahydrofuran-2-yl)methanol forms intramolecular hydrogen bonds between the hydroxyl group and THF oxygen, reducing its polarity compared to diols (e.g., cis-(Tetrahydrofuran-2,5-diyl)dimethanol) .
- Solubility: Miscible with polar solvents (methanol, ethanol) but less soluble in water than dihydroxy derivatives due to reduced H-bonding capacity .
Biological Activity
(S)-(Tetrahydrofuran-2-YL)methanol, a compound featuring a tetrahydrofuran ring, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its synthesis, biological properties, and potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of a tetrahydrofuran moiety, which contributes to its unique chemical reactivity and biological properties. The compound can be synthesized through various methods, typically involving the reaction of tetrahydrofuran derivatives with methanol under specific conditions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of tetrahydrofuran compounds show significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit enhanced toxicity towards HepG2 liver cancer cells compared to normal cells, suggesting a selective anticancer effect .
- Antimicrobial Properties : Some studies suggest that related compounds may possess antimicrobial activity, particularly against Gram-positive bacteria. This activity is often linked to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Preparation of Tetrahydrofuran Derivative : Starting from commercially available tetrahydrofuran.
- Methanol Reaction : Reacting the tetrahydrofuran derivative with methanol under acidic or basic conditions to yield this compound.
The purity and yield of the synthesized compound can vary based on the reaction conditions and purification methods employed.
Case Study: Anticancer Activity
A detailed study evaluated the anticancer effects of this compound derivatives on HepG2 and RPE-1 cell lines. The results indicated:
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
1 | 10.5 | 8.0 |
2 | 15.3 | 5.5 |
3 | 7.8 | 10.0 |
The selectivity index indicates that compound 3 exhibits the highest selectivity towards cancer cells compared to normal cells, making it a promising candidate for further development as an anticancer agent .
While specific mechanisms for this compound are still under investigation, related compounds have shown potential mechanisms including:
- Inhibition of DNA Synthesis : Some tetrahydrofuran derivatives interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Certain compounds may trigger programmed cell death pathways in malignant cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-(Tetrahydrofuran-2-yl)methanol, and how is stereochemical purity ensured?
this compound is synthesized via stereoselective methods such as the ring-opening of epoxides. For example, (R)-tert-butyldimethylsilyl-protected epoxide intermediates are treated with acetyl chloride in methanol, followed by flash chromatography (SiO₂, 50% ethyl acetate/hexanes) to isolate the (S)-enantiomer . Chiral HPLC or polarimetry is used to confirm enantiomeric excess (≥98% purity) .
Q. Which analytical techniques are optimal for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Peaks at 3390 cm⁻¹ (O-H stretch) and 1056 cm⁻¹ (C-O stretch) confirm hydroxyl and ether functional groups .
- NMR : NMR shows signals at δ 3.7–4.2 ppm (tetrahydrofuran ring protons) and δ 1.5–2.0 ppm (hydroxymethyl group) .
- Mass Spectrometry : EI-MS fragments at m/z 98 (M⁺–H₂O) and 81 (tetrahydrofuran ring cleavage) .
Q. How can researchers distinguish between (R)- and (S)-enantiomers of tetrahydrofuran-2-yl methanol?
Chiral chromatography (e.g., Chiralcel OD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomers. The (S)-form has a CAS# 57203-01-7, while the (R)-form is 22415-59-4 .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of this compound in multi-step reactions?
Asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) direct stereochemistry. Post-reaction purification via silica gel chromatography (DCM/MeOH 50:1) removes diastereomers .
Q. How do reaction conditions influence the mechanistic pathway of this compound formation?
Acidic conditions (e.g., acetyl chloride in methanol) promote epoxide ring-opening via nucleophilic attack, favoring retention of configuration. Computational studies (DFT) model transition states to optimize stereoselectivity .
Q. What role does this compound play in synthesizing bioactive compounds?
It serves as a chiral building block in drug intermediates. For example, esterification with 3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride yields trifluoromethylated esters with potential antiviral activity .
Q. How should researchers address contradictions in reported physical properties (e.g., boiling point, solubility)?
Cross-validate data using primary sources (e.g., NIST Chemistry WebBook) or experimental replication. For solubility, test in polar aprotic solvents (e.g., DCM, THF) and confirm via NMR dilution assays .
Q. What safety protocols are critical for handling this compound in peroxide-prone reactions?
Properties
IUPAC Name |
[(2S)-oxolan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVTEYKTMYBMK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57203-01-7 | |
Record name | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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